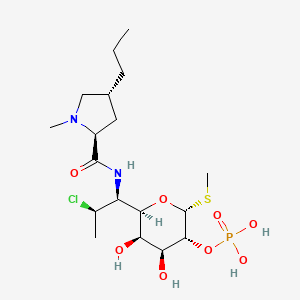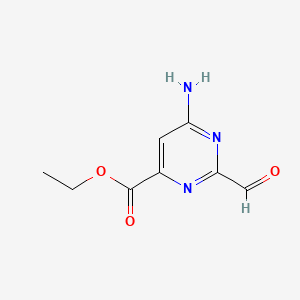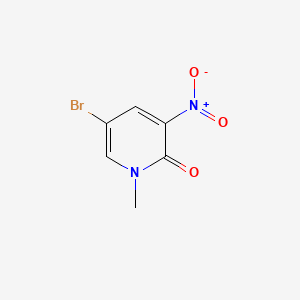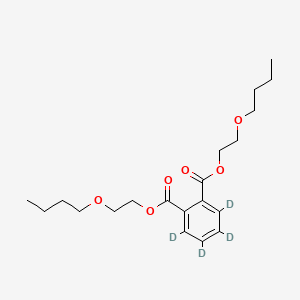
Bis(2-butoxyethyl) Phthalate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-butoxyethyl) Phthalate-d4 is a phthalate ester obtained by the formal condensation of both the carboxy groups of phthalic acid with two molecules of 2-butoxyethanol . It is functionally related to a 2-butoxyethanol .
Synthesis Analysis
The synthesis of this compound involves the esterification of glycol monobutyl ether with phthalic anhydride in the presence of a catalyst (sulfuric acid or p-toluenesulfonic acid) or noncatalytically at high temperature .Chemical Reactions Analysis
This compound is a xenobiotic, which means it is a foreign chemical substance found within an organism that is not naturally produced or expected to be present within .Physical And Chemical Properties Analysis
This compound is a colorless liquid with a density of 1.063 . It is soluble in organic solvents and fairly insoluble in water .Scientific Research Applications
Detection in Environmental Samples : Bis(2-butoxyethyl) Phthalate-d4 has been identified in various environmental samples, including water and dust. For instance, it was detected in water samples using solid-phase extraction and gas chromatography-mass spectrometry methods, highlighting its widespread presence in the environment (González-Sálamo et al., 2019); (Liu et al., 2014).
Impact on Health : Studies have investigated the effects of this compound on health, particularly its potential as an endocrine disruptor. For example, its exposure in utero was found to impact the development of fetal Leydig cells in rats, suggesting possible reproductive and developmental toxicity (Liu et al., 2021).
Analytical Method Development : Research has focused on developing analytical methods for the detection and quantification of this compound in various matrices. This includes advancements in gas chromatography-mass spectrometry techniques for sensitive detection in foods and beverages (Cao et al., 2014); (Notardonato et al., 2019).
Exposure Assessment : Studies have been conducted to assess human exposure to this compound, particularly through food and beverages, contributing to the understanding of its potential health impacts (Yang et al., 2017).
Endocrine Disrupting Potential : Research has also explored the endocrine-disrupting potential of this compound, particularly its effects on hormone receptors like the androgen receptor and the aryl hydrocarbon receptor (Krüger et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Bis(2-butoxyethyl) Phthalate-d4 is a deuterium-labeled version of Bis(2-butoxyethyl) Phthalate It’s known that phthalates, in general, are major sources of endocrine disruptor chemicals (edcs) .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Biochemical Pathways
It’s known that phthalates can perturb fatty acid metabolism .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
It’s known that phthalates can induce cell proliferation, decrease apoptosis, produce reactive oxygen species, and cause oxidative stress .
Biochemical Analysis
Cellular Effects
Research on the cellular effects of Bis(2-butoxyethyl) Phthalate-d4 is limited. A study on a similar compound, Bis(2-butoxyethyl) phthalate, showed that it could delay puberty onset by increasing oxidative stress and apoptosis in Leydig cells in rats . This suggests that this compound might have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
Similar compounds have been shown to have threshold effects, as well as toxic or adverse effects at high doses .
properties
IUPAC Name |
bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-3-5-11-23-13-15-25-19(21)17-9-7-8-10-18(17)20(22)26-16-14-24-12-6-4-2/h7-10H,3-6,11-16H2,1-2H3/i7D,8D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCJNODIWQEOAI-ULDPCNCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCCCC)C(=O)OCCOCCCC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001334585 |
Source


|
| Record name | Bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001334585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1398065-96-7 |
Source


|
| Record name | Bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001334585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

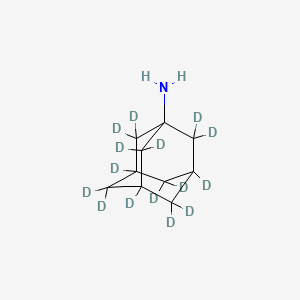
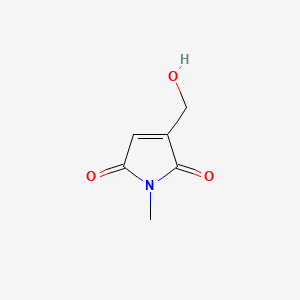
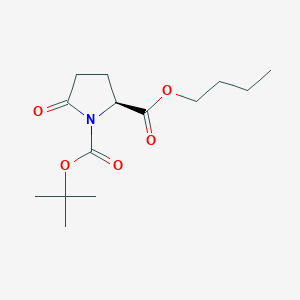

![2H-Furo[3,2-b]pyrrol-2-one,hexahydro-3,6-dihydroxy-,[3R-(3-alpha-,3a-alpha-,6-bta-,6a-alpha-)]-(9CI)](/img/no-structure.png)
